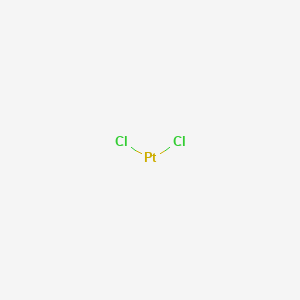

Platinum(II) chloride

Beschreibung

Eigenschaften

CAS-Nummer |

10025-65-7 |

|---|---|

Molekularformel |

Cl2Pt |

Molekulargewicht |

265.99 g/mol |

IUPAC-Name |

platinum(2+);dichloride |

InChI |

InChI=1S/2ClH.Pt/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

CLSUSRZJUQMOHH-UHFFFAOYSA-L |

SMILES |

Cl[Pt]Cl |

Kanonische SMILES |

[Cl-].[Cl-].[Pt+2] |

Color/Form |

Grayish-green to brown powder Olive green hexagonal crystals |

Dichte |

5.87 |

melting_point |

581 °C decomposes |

Andere CAS-Nummern |

10025-65-7 |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Löslichkeit |

Insol in water, alcohol, ether; sol in hydrochloric acid Soluble in ammonium hydroxide; insoluble in cold wate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Platinum(II) chloride formula and molecular weight

This guide provides essential information regarding the chemical formula and molecular weight of platinum(II) chloride, a key precursor in the synthesis of various platinum compounds utilized in catalysis and medicinal chemistry.

Core Properties of this compound

This compound, also known as platinum dichloride, is an inorganic compound with the chemical formula PtCl₂.[1][2][3] It is a crucial starting material for the creation of other platinum-based complexes, including the notable anticancer drug cisplatin.[2][4] This compound typically appears as a dark brown to black powder and is insoluble in water.[1][2][4] this compound exists in two polymorphic forms, α-PtCl₂ and β-PtCl₂, which have similar chemical properties.[1]

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for easy reference by researchers and professionals in drug development and chemical synthesis.

| Property | Value |

| Chemical Formula | PtCl₂ |

| Molecular Weight | 265.99 g/mol [2][5] (also cited as 265.98 g/mol [3] and 266.00 g/mol [6]) |

| CAS Number | 10025-65-7[3][5] |

| Appearance | Dark brown to black powder[2] |

| Density | 6.05 g/cm³[4] |

| Melting Point | 581 °C (decomposes)[4][6] |

| Solubility | Insoluble in water[1][4] |

Structural Information

In its solid state, this compound has a polymeric structure. Each platinum atom is coordinated to four chloride ligands in a square planar geometry.[2] The β-form of PtCl₂ converts to the α-form at 500 °C.[1]

Applications

This compound serves as a versatile precursor in several fields:

-

Medicinal Chemistry: It is a key intermediate in the synthesis of platinum-based anticancer agents like cisplatin.[2][4]

-

Catalysis: It is used as a catalyst for a variety of organic reactions, including C-C, C-O, and C-N bond formations.[4]

-

Materials Science: It is a precursor for synthesizing platinum-based materials for applications such as conductive films and fuel cell catalysts.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Platinum(II) Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) chloride (PtCl₂), a key precursor in the synthesis of platinum-based therapeutics, including the renowned anticancer drug cisplatin, exists in multiple crystalline forms known as polymorphs.[1] The arrangement of atoms within these solid-state structures significantly influences the material's physical and chemical properties, such as solubility and reactivity, which are critical parameters in pharmaceutical development and manufacturing. This technical guide provides a comprehensive overview of the crystal structure and polymorphs of this compound, detailing their structural characteristics, synthesis, and characterization. Furthermore, it delves into the biological significance of platinum compounds, illustrating the cellular pathways affected by these important therapeutic agents.

The Polymorphs of this compound: α-PtCl₂ and β-PtCl₂

This compound is known to exist in two primary polymorphic forms: the polymeric α-phase and the hexameric β-phase.[1] A third, less common triclinic structure has also been reported. The transition between the α and β forms is temperature-dependent, with the β form converting to the α form at approximately 500 °C.[1]

α-Platinum(II) Chloride (α-PtCl₂)

The α-polymorph of this compound is characterized by a polymeric and often disordered structure.[1] In this form, square-planar PtCl₄ units are linked through shared chloride ligands, forming extended chains or sheets. The sharing of chloride anions can occur at either the edges or corners of the square planes.[1] This structural arrangement results in a complex and less defined crystal lattice compared to its β-counterpart. One reported structure for a polymeric form of PtCl₂ crystallizes in the triclinic space group P-1. In this arrangement, each platinum atom is coordinated to four chlorine atoms in a rectangular see-saw geometry, forming one-dimensional ribbons.

β-Platinum(II) Chloride (β-PtCl₂)

The β-polymorph is a molecular crystal composed of discrete hexameric clusters with the formula (PtCl₂)₆ or Pt₆Cl₁₂.[1] This structure is based on a trigonal crystal system with the space group R-3m.[2] Within the Pt₆Cl₁₂ cluster, the six platinum atoms are situated at the centers of the faces of a distorted cube, and the twelve chlorine atoms are located near the midpoints of the cube edges. Each platinum atom is in a square-planar coordination environment, bonded to four bridging chloride ions. The Pt-Pt distances within the cluster are in the range of 3.32–3.40 Å, suggesting some degree of metal-metal interaction.[1]

Crystallographic Data

The crystallographic parameters for the known polymorphs of this compound are summarized in the table below, providing a quantitative comparison of their structures.

| Parameter | α-PtCl₂ (Triclinic) | β-PtCl₂ (Trigonal) |

| Formula | PtCl₂ | Pt₆Cl₁₂ |

| Crystal System | Triclinic | Trigonal |

| Space Group | P-1 | R-3m |

| Lattice Parameters | a = 6.13 Å, b = 6.22 Å, c = 6.64 Å | a = 8.621 Å, b = 8.621 Å, c = 8.621 Å |

| α = 91.8°, β = 108.8°, γ = 110.1° | α = 108.13°, β = 108.13°, γ = 108.13° | |

| Unit Cell Volume | 224.9 ų | 516.2 ų |

| Coordination Geometry | Rectangular see-saw | Square-planar |

Experimental Protocols

Synthesis of this compound Polymorphs

Synthesis of β-PtCl₂ via Thermal Decomposition of Hexachloroplatinic Acid:

β-Platinum(II) chloride can be reliably synthesized by the thermal decomposition of hexachloroplatinic acid (H₂PtCl₆).[1]

-

Procedure:

-

Place a known quantity of hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) in a suitable crucible (e.g., porcelain or quartz).

-

Heat the crucible in a furnace with a steady flow of air.

-

Raise the temperature to 350 °C and maintain for several hours to ensure complete decomposition. The reaction proceeds as follows: H₂PtCl₆ → PtCl₂ + Cl₂ + 2HCl

-

After cooling to room temperature under a dry atmosphere, the resulting dark brown solid is β-PtCl₂.

-

Synthesis of α-PtCl₂ via Thermal Decomposition of Platinum(IV) Chloride:

The α-polymorph can be obtained by the thermal decomposition of platinum(IV) chloride (PtCl₄).[1]

-

Procedure:

-

Place platinum(IV) chloride in a tube furnace.

-

Heat the sample to 450 °C under a stream of inert gas (e.g., argon or nitrogen) to prevent oxidation.

-

Maintain this temperature until the evolution of chlorine gas ceases. The decomposition reaction is: PtCl₄ → PtCl₂ + Cl₂

-

Cool the furnace to room temperature under the inert atmosphere to obtain α-PtCl₂.

-

Characterization of Polymorphs

Powder X-ray Diffraction (PXRD):

PXRD is a fundamental technique for distinguishing between the crystalline polymorphs of PtCl₂.

-

Sample Preparation: Gently grind the PtCl₂ sample to a fine powder using an agate mortar and pestle. Mount the powder on a low-background sample holder.

-

Instrumentation: A standard powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is suitable.

-

Data Collection:

-

Scan range (2θ): 10-80°

-

Step size: 0.02°

-

Scan speed: 1-2°/minute

-

-

Data Analysis: The resulting diffraction patterns for α- and β-PtCl₂ will exhibit distinct peak positions and relative intensities, allowing for unambiguous phase identification. Rietveld refinement can be employed for quantitative phase analysis and to refine the crystal structure parameters.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

Thermal analysis methods are crucial for studying the thermal stability and phase transitions of PtCl₂ polymorphs.

-

Instrumentation: A simultaneous TGA/DSC instrument is recommended.

-

Sample Preparation: Place a small amount of the PtCl₂ sample (5-10 mg) in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating rate: 10 °C/min

-

Temperature range: 25 °C to 600 °C

-

Atmosphere: Inert (e.g., nitrogen or argon) at a flow rate of 50 mL/min.

-

-

Data Analysis: The DSC curve will show an endothermic peak around 500 °C corresponding to the β to α phase transition. The TGA curve will indicate the onset of decomposition at temperatures above 581 °C, where PtCl₂ decomposes into elemental platinum and chlorine gas.[1]

Biological Significance for Drug Development

The clinical efficacy of platinum-based drugs, such as cisplatin, is intrinsically linked to their interaction with cellular macromolecules, primarily DNA. Understanding the cellular uptake, mechanism of action, and the signaling pathways leading to cell death is paramount for the development of new and more effective platinum-based anticancer agents.

Cellular Uptake and Activation

Cisplatin, being a neutral complex, is believed to enter cells through a combination of passive diffusion and active transport mechanisms.[3] Copper transporters, such as CTR1, have been implicated in the active uptake of cisplatin.[4] Once inside the cell, the lower intracellular chloride concentration facilitates the hydrolysis of the chloride ligands, leading to the formation of highly reactive aquated platinum species.[3]

Mechanism of Action: DNA Adduct Formation

The aquated platinum complexes are potent electrophiles that readily form covalent bonds with the nitrogen atoms of purine (B94841) bases in DNA, with a preference for the N7 position of guanine (B1146940).[5] This leads to the formation of various DNA adducts, with the 1,2-intrastrand crosslink between adjacent guanine residues being the most common and cytotoxic lesion.[5] These adducts cause significant distortions in the DNA double helix, which in turn interfere with DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[5][6]

Cisplatin-Induced Apoptosis Signaling Pathway

The formation of platinum-DNA adducts initiates a complex signaling cascade that culminates in apoptosis. The DNA damage is recognized by cellular sensor proteins, which then activate downstream effector pathways.

-

DNA Damage Recognition: Proteins involved in the mismatch repair (MMR) and nucleotide excision repair (NER) pathways recognize the platinum-DNA adducts.

-

Signal Transduction: This recognition activates signal transducers such as ATR (Ataxia Telangiectasia and Rad3-related) and the tumor suppressor protein p53.[5]

-

Apoptotic Execution: Activated p53 can induce apoptosis through the mitochondrial (intrinsic) pathway by upregulating pro-apoptotic proteins like PUMA and Bax, leading to the release of cytochrome c and the activation of caspases.[7] Cisplatin can also activate the extrinsic apoptotic pathway through the upregulation of death receptors.

The existence of polymorphs of this compound underscores the importance of solid-state characterization in the development and manufacturing of platinum-based pharmaceuticals. The distinct crystal structures of α- and β-PtCl₂ lead to different physical properties that can impact their use as synthetic precursors. A thorough understanding of their synthesis and interconversion is essential for controlling the desired solid form. Furthermore, elucidating the intricate cellular mechanisms of platinum compounds provides a rational basis for the design of next-generation anticancer agents with improved efficacy and reduced side effects. This guide serves as a valuable resource for researchers and professionals in the field, providing the necessary technical details to navigate the complexities of this compound chemistry and its application in drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mp-23290: PtCl2 (trigonal, R-3m, 166) [legacy.materialsproject.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of cisplatin-induced cell death in malignant mesothelioma cells: Role of inhibitor of apoptosis proteins (IAPs) and caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cisplatin-induced apoptosis in p53-deficient renal cells via the intrinsic mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Platinum(II) Chloride from Chloroplatinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of platinum(II) chloride (PtCl₂) from chloroplatinic acid (H₂PtCl₆). This compound is a crucial precursor in the synthesis of various platinum-containing compounds, including active pharmaceutical ingredients such as cisplatin. This document details the primary synthetic routes, experimental protocols, and key reaction parameters.

Introduction

This compound is an inorganic compound with the formula PtCl₂. It is a brown, water-insoluble solid that serves as a versatile starting material in coordination chemistry and catalysis.[1][2] The synthesis of PtCl₂ from the more readily available chloroplatinic acid is a fundamental process in platinum chemistry. The two principal methods for this conversion are thermal decomposition and chemical reduction. This guide will explore both methodologies, with a focus on providing actionable experimental details.

Synthesis Methodologies

There are two primary methods for the synthesis of this compound from chloroplatinic acid: thermal decomposition and chemical reduction.

Thermal Decomposition of Chloroplatinic Acid

The thermal decomposition of chloroplatinic acid is a direct and commonly employed method for the synthesis of this compound.[1][3] The overall reaction proceeds as follows:

H₂PtCl₆ → PtCl₂ + Cl₂ + 2 HCl[1]

This process involves heating solid chloroplatinic acid in a controlled environment, leading to the evolution of chlorine gas and hydrogen chloride, leaving behind solid this compound.

Chemical Reduction of Chloroplatinic Acid

Aqueous solutions of chloroplatinic acid can be reduced to this compound using various reducing agents. Hydrazinium salts are a notable example, though this method is often considered more laborious than thermal decomposition.[1][3] Careful control of reaction conditions is critical to prevent over-reduction to platinum metal.

Experimental Protocols

Preparation of Chloroplatinic Acid (Precursor)

Chloroplatinic acid is typically prepared by dissolving platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid).[4]

Protocol:

-

In a fume hood, dissolve platinum metal in aqua regia.

-

After the platinum has completely dissolved, repeatedly add hydrochloric acid and evaporate the solution to a syrupy consistency. This step is crucial for removing residual nitric acid.

-

The resulting product is chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·(H₂O)₆), a reddish-brown solid.

Synthesis of this compound via Thermal Decomposition

This method is the most direct route to PtCl₂ from H₂PtCl₆.

Protocol:

-

Place a known quantity of chloroplatinic acid hydrate in a porcelain boat or a similar inert container.

-

Position the container in a tube furnace equipped with a gas inlet and outlet.

-

Heat the sample to 350 °C in a slow stream of air or an inert gas.[1][3]

-

Maintain this temperature for a sufficient duration to ensure complete decomposition. The off-gases (Cl₂ and HCl) should be scrubbed through a basic solution.

-

After the reaction is complete, allow the furnace to cool to room temperature under the gas stream.

-

The resulting brown powder is β-PtCl₂.

A two-step decomposition process has also been reported, where platinum(IV) chloride (PtCl₄) is first formed and subsequently decomposes to this compound at a higher temperature of 450 °C.[3]

Synthesis of this compound via Chemical Reduction

This method requires careful control to achieve the desired product without the formation of metallic platinum. The following protocol is adapted from the reduction of a related platinum(IV) salt.

Protocol:

-

Prepare an aqueous solution of chloroplatinic acid.

-

Slowly add a solution of a suitable reducing agent, such as hydrazine (B178648) dihydrochloride, to the chloroplatinic acid solution with constant stirring.[5]

-

Maintain the reaction at a controlled temperature, for instance, between 40-50 °C.[5]

-

The progress of the reduction should be monitored. A color change from the yellow/orange of the Pt(IV) solution to the red-brown associated with Pt(II) complexes is indicative of the reaction proceeding.

-

Upon completion of the reaction, the this compound can be isolated. As PtCl₂ is insoluble in water, it will precipitate from the solution.

-

Filter the precipitate, wash with deionized water, and dry to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters for Thermal Decomposition

| Parameter | Value | Reference(s) |

| Starting Material | Chloroplatinic acid (H₂PtCl₆) | [1][3] |

| Temperature | 350 °C | [1][3] |

| Atmosphere | Air | [1][3] |

| Product | β-Platinum(II) chloride | [3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | PtCl₂ | [2] |

| Molar Mass | 265.99 g/mol | [2] |

| Appearance | Brown powder | [2] |

| Density | 6.05 g/cm³ | [2] |

| Melting Point | 581 °C (decomposes) | [2] |

| Solubility in water | Insoluble | [2] |

Visualizations

Reaction Pathway

Caption: Thermal decomposition of chloroplatinic acid to this compound.

Experimental Workflow

Caption: Workflow for the thermal decomposition synthesis of PtCl₂.

References

Thermal Decomposition of Hexachloroplatinic Acid (H₂PtCl₆) for the Synthesis of Platinum(II) Chloride (PtCl₂): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal decomposition of hexachloroplatinic acid (H₂PtCl₆) to produce platinum(II) chloride (PtCl₂), a critical precursor in the synthesis of platinum-based therapeutics and catalysts. This document outlines the key thermal events, experimental considerations, and the underlying chemical transformations involved in this process.

Introduction

Hexachloroplatinic acid is a common starting material for the synthesis of various platinum compounds due to its commercial availability and solubility. The controlled thermal decomposition of H₂PtCl₆ is a widely used method to obtain this compound, which exists in two crystalline forms, the α and β polymorphs. The β-form of PtCl₂ is typically prepared by heating H₂PtCl₆ in air.[1] This process involves a multi-step decomposition, which, if not carefully controlled, can lead to the formation of undesired byproducts such as platinum(IV) chloride (PtCl₄) or further reduction to elemental platinum. Understanding the thermal behavior of H₂PtCl₆ is therefore paramount for the successful synthesis of pure PtCl₂.

Thermal Decomposition Pathway

The thermal decomposition of hexachloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O) to this compound proceeds through a series of distinct steps. The initial phase involves the loss of water of hydration, followed by the sequential removal of hydrogen chloride and chlorine gas. The generally accepted reaction pathway is as follows:

-

Dehydration: H₂PtCl₆·xH₂O → H₂PtCl₆ + xH₂O

-

Formation of Platinum(IV) Chloride: H₂PtCl₆ → PtCl₄ + 2HCl

-

Formation of this compound: PtCl₄ → PtCl₂ + Cl₂

-

Decomposition to Elemental Platinum: PtCl₂ → Pt + Cl₂

Thermogravimetric analysis (TGA) has been instrumental in elucidating the temperature ranges for these transformations.

Quantitative Data from Thermal Analysis

The following table summarizes the key temperature ranges and associated weight losses observed during the thermal decomposition of H₂PtCl₆ in an inert atmosphere, as determined by thermogravimetric analysis.

| Decomposition Step | Temperature Range (°C) | Associated Weight Loss (%) | Product(s) |

| Dehydration & Initial HCl loss | < 220 | ~36% | PtCl₄ |

| Formation of PtCl₂ | 295 - 343 | ~11% | β-PtCl₂ |

| Decomposition to Pt | 343 - 527 | ~15% | Pt |

Data sourced from thermogravimetric analysis of H₂PtCl₆ in a nitrogen atmosphere.[2]

It is important to note that the precise temperatures can vary depending on factors such as the heating rate, the atmosphere, and the hydration state of the starting material. One source suggests the formation of PtCl₄ at 220°C and β-PtCl₂ at 350°C.[3]

Experimental Protocol

While a universally standardized protocol is not available, the following methodology is a representative procedure for the synthesis of β-PtCl₂ from H₂PtCl₆ based on the available literature.

Materials:

-

Hexachloroplatinic acid hydrate (H₂PtCl₆·xH₂O)

-

Ceramic or quartz boat

-

Tube furnace with temperature and atmosphere control

-

Source of dry air or nitrogen

Procedure:

-

Place a known quantity of hexachloroplatinic acid hydrate into a ceramic or quartz boat.

-

Position the boat in the center of the tube furnace.

-

Establish a steady flow of dry air or nitrogen through the furnace tube.

-

Heat the furnace to 350°C at a controlled rate (e.g., 5-10°C/min).

-

Hold the temperature at 350°C for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion to PtCl₂.

-

After the hold period, cool the furnace to room temperature under the inert atmosphere.

-

The resulting dark brown powder is β-PtCl₂.[1]

Characterization:

The identity and purity of the synthesized PtCl₂ should be confirmed using analytical techniques such as:

-

X-ray Diffraction (XRD): To confirm the crystalline phase of β-PtCl₂.

-

Thermogravimetric Analysis (TGA): To verify the thermal stability of the product and ensure no residual H₂PtCl₆ or PtCl₄.

-

Elemental Analysis: To determine the precise platinum and chlorine content.

Visualization of the Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the logical progression of the thermal decomposition and a typical experimental workflow for the synthesis of PtCl₂.

References

Physical and chemical properties of platinum(II) chloride

An In-depth Technical Guide to the Physical and Chemical Properties of Platinum(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (PtCl₂), a pivotal compound in coordination chemistry, catalysis, and the synthesis of platinum-based pharmaceuticals.

Core Physical and Chemical Properties

This compound is an inorganic compound that typically appears as a dark brown, olive-green, or grayish-green powder.[1][2][3] It is odorless and exists in two primary crystalline forms, α-PtCl₂ and β-PtCl₂.[1][4] The compound is diamagnetic and insoluble in water, alcohol, and ether.[1][3][5] However, it is soluble in hydrochloric acid and ammonia (B1221849), where it forms complex ions.[1][5][6]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | PtCl₂ | [1][3][4] |

| Molar Mass | 265.99 g/mol | [1][3][4][7] |

| Appearance | Dark brown, olive-green, or grayish-green powder/crystals | [1][2][3][8] |

| Density | 6.05 g/cm³ (solid) | [1][2][3][4] |

| Melting Point | 581 °C (1,078 °F; 854 K); decomposes | [1][2][3][4] |

| Boiling Point | Decomposes upon heating | [1][4] |

| Solubility in Water | Insoluble | [1][2][3][4] |

| Other Solubilities | Insoluble in alcohol and ether; Soluble in HCl and ammonia | [1][5][6][9] |

| Magnetic Susceptibility (χ) | −54.0·10⁻⁶ cm³/mol (Diamagnetic) | [1][10] |

| Crystal Structure | Hexagonal (β-form), Polymeric (α-form) | [1][3][4] |

Structural Characteristics

This compound exists in two polymorphic forms, which have distinct structural arrangements.[1][4]

-

α-PtCl₂ : This is a polymeric form with a disordered structure.[1] It is formed by heating the β-form to 500 °C.[1][4]

-

β-PtCl₂ : This form has a hexameric structure with a hexagonal crystal system.[1][3] The structure is composed of a Pt₆Cl₁₂ cluster where the Pt-Pt distances are between 3.32–3.40 Å, suggesting some degree of metal-metal bonding.[1][4]

In both allotropes, the fundamental coordination geometry is consistent: each platinum atom is in a square planar environment, coordinated to four bridging chloride ligands.[1][4][7] Complementarily, each chloride atom is two-coordinate, bridging two platinum centers.[1][4]

Chemical Reactivity and Applications

The chemical utility of PtCl₂ stems from its polymeric nature and its ability to undergo depolymerization reactions. It serves as a crucial precursor for the synthesis of a vast array of other platinum compounds, including catalysts and anticancer drugs.[1][11][12]

Role as a Precursor in Synthesis

Most reactions involving PtCl₂ proceed through the cleavage of the platinum-chloride bridges (Pt-Cl-Pt) by ligands (L) to form monomeric, square planar complexes of the type PtCl₂L₂.[1][4]

General Reaction: PtCl₂ (solid) + 2 L → PtCl₂L₂ (complex)

This reactivity makes PtCl₂ a foundational starting material for numerous important platinum compounds:[1][4][7][11][12]

-

Cisplatin (cis-PtCl₂(NH₃)₂) : A cornerstone anticancer drug, synthesized from PtCl₂.[1][11][12] The reaction with ammonia can be complex, sometimes initially yielding Magnus's green salt ([Pt(NH₃)₄][PtCl₄]).[1][4][8]

-

Potassium tetrachloroplatinate (K₂PtCl₄) : A widely used water-soluble platinum salt.[1][4]

-

Phosphine Complexes : Compounds like cis-PtCl₂(P(C₆H₅)₃)₂ are common precursors for organometallic platinum complexes.[1][4]

-

Olefin Complexes : Dichloro(cycloocta-1,5-diene)platinum(II) (Pt(cod)Cl₂) is a valuable "organic-soluble" derivative containing a labile ligand.[1][5]

Catalytic Activity

This compound is an effective catalyst for a range of organic transformations, including:

-

Cycloaddition reactions, where it can catalyze intramolecular [3+2] cycloadditions to form complex ring systems.[14]

Experimental Protocols

Synthesis of this compound

Several methods are established for the synthesis of PtCl₂. The choice of method often depends on the available starting material and desired purity.

Method 1: Thermal Decomposition of Chloroplatinic Acid (H₂PtCl₆) This is a common and convenient method for preparing β-PtCl₂.[1][4]

-

Place chloroplatinic acid (H₂PtCl₆) in a suitable reaction vessel.

-

Heat the acid in air to a temperature of 350 °C.[1]

-

The acid decomposes to yield this compound, chlorine gas, and hydrogen chloride gas.[3]

-

Reaction: H₂PtCl₆ → PtCl₂ + Cl₂ + 2 HCl[3]

-

Method 2: Thermal Decomposition of Platinum(IV) Chloride (PtCl₄) This method relies on the thermal instability of the higher oxidation state platinum chloride.[1][4]

-

The Pt(IV) compound decomposes to the more stable Pt(II) derivative, releasing chlorine gas.[1][4] This entropy-driven reaction is favored by the formation of a gaseous product from a solid.[4]

-

Reaction: PtCl₄ → PtCl₂ + Cl₂[1]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(10025-65-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Platinum (II) chloride Formula [softschools.com]

- 4. Platinum(II)_chloride [chemeurope.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound [chembk.com]

- 7. Experienced supplier of CAS:10025-65-7,PtCl₂,this compound [riyngroup.com]

- 8. buy Platinum Chloride (II) Powder suppliers price - FUNCMATER [funcmater.com]

- 9. This compound [chemister.ru]

- 10. buy Platinum Chloride Crystal Pieces suppliers - FUNCMATER [funcmater.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound (about 73% Pt) - 10025-65-7 - Manufacturers & Suppliers in India [ottokemi.com]

- 14. alfachemic.com [alfachemic.com]

Unveiling the Magnetic Properties of Platinum(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core magnetic properties of platinum(II) chloride (PtCl₂), a key precursor in the synthesis of platinum-based therapeutics and catalysts. Understanding these properties is fundamental to characterizing its chemical behavior, reactivity, and potential applications in various scientific domains.

Executive Summary: Diamagnetism of this compound

This compound is unequivocally classified as a diamagnetic material.[1][2][3][4] This property arises from the specific electronic configuration and coordination geometry of the platinum(II) ion within the compound. Experimental measurements have consistently verified this diamagnetic nature, revealing a negative magnetic susceptibility. This intrinsic property influences its interaction with external magnetic fields and is a critical parameter in its spectroscopic and analytical characterization.

Theoretical Framework: The Origin of Diamagnetism in PtCl₂

The magnetic behavior of this compound is a direct consequence of its electronic structure. The platinum atom in PtCl₂ exists in a +2 oxidation state, resulting in a d⁸ electron configuration for the platinum(II) ion.[5][6]

In this compound, each platinum center is coordinated by four chloride ligands in a square planar geometry.[1] According to crystal field theory, this square planar arrangement causes a specific splitting of the d-orbitals. The eight d-electrons of the Pt(II) ion fill the lower energy d-orbitals (d_xz, d_yz, d_z², and d_xy), leaving the highest energy d_(x²-y²) orbital vacant.[5][6] This arrangement results in all electrons being paired.[5][6] The absence of unpaired electrons means there is no net electron spin to generate a permanent magnetic moment, leading to the observed diamagnetism.[5][6][7]

Quantitative Magnetic Data

The magnetic susceptibility of this compound has been experimentally determined. The key quantitative value is summarized in the table below.

| Parameter | Symbol | Value | Units |

| Molar Magnetic Susceptibility | χₘ | -54.0 x 10⁻⁶ | cm³/mol |

A negative magnetic susceptibility is the defining characteristic of a diamagnetic substance, indicating that it is repelled by an external magnetic field.[8]

Crystal Structure and Its Implications

This compound exists in two primary crystalline forms, α-PtCl₂ and β-PtCl₂.[1]

-

α-PtCl₂: This form has a polymeric structure, which is reported to be disordered and contains edge- and/or corner-sharing square-planar PtCl₄ units.[1]

-

β-PtCl₂: This more well-defined structure is hexameric, consisting of Pt₆Cl₁₂ clusters.[1] In this form, each platinum atom is also surrounded by four chloride ligands in a square planar arrangement.[1]

Crucially, both polymorphs maintain the square planar coordination geometry around the Pt(II) center, which is the fundamental reason for the compound's diamagnetism. The β form converts to the α form upon heating to 500 °C.[1]

Experimental Determination of Magnetic Susceptibility

The magnetic properties of coordination compounds like this compound are determined using various experimental techniques.[8][9] These methods measure the force exerted on a sample by a magnetic field.

The Gouy Method

A historically significant and conceptually straightforward technique for measuring magnetic susceptibility is the Gouy method.[10][11]

Protocol:

-

Sample Preparation: A long, cylindrical tube is filled with the powdered PtCl₂ sample to a uniform density.

-

Initial Measurement: The sample tube is weighed in the absence of a magnetic field (W₁).

-

Magnetic Field Application: The tube is suspended from a balance such that one end is in a region of a strong, uniform magnetic field between the poles of an electromagnet, and the other end is in a region of negligible field strength.

-

Final Measurement: The sample is weighed again in the presence of the magnetic field (W₂).

-

Force Determination: The apparent change in mass (ΔW = W₂ - W₁) is directly proportional to the magnetic force exerted on the sample. For a diamagnetic substance like PtCl₂, the sample is repelled from the field, resulting in an apparent increase in mass (W₂ > W₁).

-

Calculation: The volume magnetic susceptibility (κ) and subsequently the molar magnetic susceptibility (χₘ) are calculated using the following relationship, after calibration with a known standard like HgCo(SCN)₄:

-

Force (F) = ½ * κ * A * (H² - H₀²)

-

Where A is the cross-sectional area of the sample, H is the magnetic field strength at the center of the magnet, and H₀ is the field strength at the other end of the sample.

-

The Evans Method (NMR Spectroscopy)

The Evans method is a widely used solution-based technique that determines magnetic susceptibility by measuring the shift in the NMR signal of a reference compound in the presence of the paramagnetic species. While PtCl₂ is insoluble in most common NMR solvents, this method is invaluable for its soluble derivatives.[12]

Protocol (for soluble derivatives):

-

Reference Solution: Prepare an NMR tube with a solution of the solvent and an inert reference compound (e.g., tetramethylsilane, TMS).

-

Sample Solution: Prepare a separate, precise concentration of the platinum complex in the same solvent system, also containing the reference compound.

-

NMR Measurement: Acquire the NMR spectra for both solutions. The chemical shift of the reference compound will be slightly different in the two solutions due to the bulk magnetic susceptibility of the solution containing the platinum complex.

-

Frequency Shift Calculation: The difference in the frequency (Δf) of the reference signal between the two solutions is measured.

-

Susceptibility Calculation: The mass susceptibility (χ₉) is calculated using the Evans equation:

-

χ₉ = (Δf / (f * c)) + χ₀

-

Where f is the spectrometer frequency, c is the concentration of the sample, and χ₀ is the mass susceptibility of the solvent.

-

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer offers the highest sensitivity for measuring magnetic properties.[9][11]

Protocol:

-

Sample Preparation: A small, precisely weighed amount of the PtCl₂ sample is placed in a sample holder.

-

Measurement Cycle: The sample is moved through a set of superconducting detection coils within a highly stable magnetic field.

-

Signal Detection: The movement of the magnetic sample induces an electric current in the detection coils. The SQUID device, being extremely sensitive to magnetic flux, measures this induced current.[9]

-

Data Analysis: The measured voltage is proportional to the magnetic moment of the sample. The molar magnetic susceptibility is then calculated based on the sample's mass, molar mass, and the applied magnetic field strength. This method also allows for the investigation of temperature-dependent magnetic properties.

Conclusion

The magnetic properties of this compound are well-defined and fundamentally linked to its d⁸ square planar electronic structure. Its diamagnetism, characterized by a molar magnetic susceptibility of -54.0 x 10⁻⁶ cm³/mol, is a cornerstone of its chemical identity. The experimental protocols outlined, from the foundational Gouy method to the highly sensitive SQUID magnetometry, provide robust means for verifying these properties, ensuring accurate characterization for applications in drug development, catalysis, and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. buy Platinum Chloride Crystal Pieces suppliers - FUNCMATER [funcmater.com]

- 4. Platinum (II) chloride Formula [softschools.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. 1) Why are square planar d8 paramagnetic complexes extremely rare?.. [askfilo.com]

- 7. quora.com [quora.com]

- 8. fizika.si [fizika.si]

- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Platinum(II) Chloride: A Cornerstone in Coordination Chemistry and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Platinum(II) chloride (PtCl₂), a seemingly simple inorganic compound, serves as a critical starting material and versatile precursor in a vast array of chemical applications. From the synthesis of groundbreaking anticancer drugs to the development of highly efficient industrial catalysts, the coordination chemistry of this compound underpins significant advancements in medicine and materials science. This technical guide provides a comprehensive overview of the core principles of this compound's coordination chemistry, its oxidation states, and key experimental methodologies, tailored for professionals in research and drug development.

Coordination Chemistry of Platinum(II)

The platinum(II) ion, with its d⁸ electron configuration, predominantly forms square planar complexes. This geometric preference is a key determinant of the chemical and biological activity of its compounds.

Coordination Number and Geometry

The most common coordination number for platinum(II) is 4, resulting in a square planar geometry.[1][2] This arrangement leads to the possibility of cis and trans isomers when two different types of ligands are present, a feature famously exploited in the development of platinum-based chemotherapy agents.[3] While less common, coordination numbers of 5 (trigonal bipyramidal or square pyramidal) and 6 (octahedral, often with weakly coordinating ligands) have also been observed.[4]

Common Ligands and Complex Formation

This compound is a versatile precursor for a wide range of complexes through ligand substitution reactions. The chloride ligands in PtCl₂ are readily displaced by a variety of Lewis bases. Common ligands include:

-

Nitrogen Donors: Ammonia (B1221849) (NH₃), amines (primary, secondary, and tertiary), pyridines, and chelating ligands like ethylenediamine (B42938) (en).

-

Phosphorus Donors: Phosphines, particularly triphenylphosphine (B44618) (PPh₃), are frequently used to stabilize platinum(II) complexes.

-

Sulfur Donors: Thioethers and thiols exhibit a strong affinity for the soft platinum(II) center.

-

Halide Ions: Other halide ions (Br⁻, I⁻) can substitute the chloride ligands.

-

Olefinic Ligands: Unsaturated organic molecules can coordinate to the platinum center, which is important in catalysis.

The reaction of PtCl₂ with ligands (L) typically proceeds via the cleavage of the polymeric Pt-Cl-Pt bridges to form monomeric complexes of the type [PtCl₂L₂].[5] A notable example is the synthesis of cisplatin (B142131), cis-[PtCl₂(NH₃)₂], from potassium tetrachloroplatinate(II) (K₂[PtCl₄]), which is itself derived from PtCl₂.[6]

Oxidation States of Platinum

While platinum can exist in several oxidation states (0, +2, +4, +5, +6), the +2 and +4 states are the most common and stable in coordination compounds.

-

Platinum(II): As a d⁸ metal ion, Pt(II) complexes are typically diamagnetic and kinetically inert, contributing to their stability and therapeutic efficacy. The square planar geometry is a direct consequence of its electronic configuration.

-

Platinum(IV): With a d⁶ configuration, Pt(IV) complexes are invariably octahedral and also kinetically inert. They can be formed by the oxidative addition to Pt(II) complexes. For instance, trans-PtCl₄(NH₃)₂ can be synthesized by the oxidation of trans-[PtCl₂(NH₃)₂].[7]

Quantitative Data on this compound Complexes

The precise geometric arrangement of ligands around the platinum(II) center is crucial for the properties and reactivity of the complex. X-ray crystallography provides definitive data on bond lengths and angles.

| Complex | Pt-Cl Bond Length (Å) | Pt-N/P/Te Bond Length (Å) | Cl-Pt-Cl Angle (°) | L-Pt-L Angle (°) | Reference |

| cis-[PtCl₂{P(C₂H₄COOH)₃}₂]·1.25H₂O | 2.353 (avg) | 2.232 (P, avg) | ~90 | ~90 | [8] |

| trans-[PtCl₂{P(C₂H₄COOD)₃}₂] | 2.307 (avg) | 2.312 (P, avg) | 180 | 180 | [8] |

| cis-[PtCl₂{Te(CH₂)₆}₂] | 2.340(2), 2.359(2) | 2.5145(7), 2.5266(6) (Te) | 90.98(9) | 92.67(7) | [9] |

| trans-[PtCl₂{HN=C(OH)C₆H₅}₂] | - | - | - | - | [10] |

| [(2-aminoethyl)ammonium]trichloroplatinum(II) | - | - | - | - | [11] |

| cis-[PtCl₂(acridine)₂] | 2.323(1), 2.330(1) | 2.028(3), 2.032(3) (N) | 91.56(4) | 92.4(1) | [12] |

Experimental Protocols

Synthesis of Potassium Tetrachloroplatinate(II) (K₂[PtCl₄])

Potassium tetrachloroplatinate(II) is a common water-soluble starting material for the synthesis of many other platinum(II) complexes.

Materials:

-

Potassium hexachloroplatinate(IV) (K₂PtCl₆)

-

Hydrazine (B178648) dihydrochloride (B599025) (N₂H₄·2HCl)

-

Distilled water

Procedure: [13]

-

Prepare a saturated solution of potassium hexachloroplatinate(IV) in distilled water.

-

Heat the solution to 40-50 °C in a water bath with stirring.

-

Slowly add a solution of hydrazine dihydrochloride as a reducing agent.

-

Continue stirring until the color of the solution changes from yellow to red-brown, indicating the formation of the Pt(II) complex.

-

Cool the solution to allow the product to crystallize.

-

Filter the red crystals, wash with cold ethanol (B145695), and dry.

Synthesis of cis-Diamminedichloroplatinum(II) (Cisplatin)

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium iodide (KI)

-

Ammonia solution (2.0 M)

-

Silver nitrate (B79036) (AgNO₃)

-

Ethanol

-

Ether

-

Dissolve K₂[PtCl₄] in water and add a solution of KI. This initially forms K₂[PtI₄].

-

Add ammonia solution dropwise to the filtrate to precipitate yellow cis-[Pt(NH₃)₂I₂].

-

Isolate the diiodo complex and react it with a solution of silver nitrate to replace the iodide ligands with aqua ligands.

-

Filter off the silver iodide precipitate.

-

Add KCl to the filtrate to precipitate bright yellow crystals of cis-[PtCl₂(NH₃)₂].

-

Wash the product with ethanol and ether, then dry.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR is a powerful tool for characterizing platinum complexes, providing information about the coordination environment and the nature of the ligands.[14][15][16] The chemical shifts are highly sensitive to the ligands and their geometry. ³¹P NMR is also crucial for complexes containing phosphine (B1218219) ligands.

-

X-ray Crystallography: This technique provides the definitive solid-state structure of platinum complexes, yielding precise bond lengths and angles.[9][11][17]

-

Infrared (IR) and Far-Infrared (Far-IR) Spectroscopy: These methods are used to identify the presence of specific functional groups in the ligands and to probe the Pt-Cl and Pt-L vibrational modes.[18]

-

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.[18]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Cisplatin

The anticancer activity of cisplatin is primarily attributed to its ability to form adducts with DNA, which ultimately triggers apoptosis (programmed cell death).[19][20] The key steps in its mechanism of action are outlined below.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. brainly.com [brainly.com]

- 3. qualitas1998.net [qualitas1998.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Transplatin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platinum(II) complexes containing a cationic amine ligand: crystal structure of [(2-aminoethyl)ammonium]trichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 31P and 195Pt solid-state NMR and DFT studies on platinum(i) and platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Cisplatin? [synapse.patsnap.com]

The Coordination Chemistry of Platinum(II) Chloride: A Technical Guide to Ligand Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Platinum(II) chloride (PtCl₂), a cornerstone of platinum chemistry, serves as a versatile precursor for a vast array of coordination complexes. Its reactions with a diverse range of ligands are fundamental to the synthesis of catalysts, materials, and, most notably, therapeutic agents. This technical guide provides an in-depth exploration of the chemical reactions of this compound with various ligands, focusing on quantitative data, detailed experimental protocols, and the visualization of reaction pathways.

Reactions with Amine Ligands: The Gateway to Anticancer Agents

The reaction of this compound and its aquated forms with amine ligands is of paramount importance, underpinning the synthesis of cisplatin (B142131) and its analogues, which are widely used in chemotherapy. These reactions typically proceed through the displacement of chloride ligands by the nitrogen donor atoms of the amines.

Synthesis of Cisplatin (cis-diamminedichloroplatinum(II))

The most widely adopted method for synthesizing isomerically pure cisplatin is the Dhara method, which starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[1][2] The reaction proceeds through an intermediate, cis-[Pt(NH₃)₂I₂], which is then converted to the final product.

Experimental Protocol: Synthesis of Cisplatin (Dhara Method) [1][2]

-

Formation of Potassium Tetraiodoplatinate(II): An aqueous solution of K₂[PtCl₄] is treated with four equivalents of potassium iodide (KI). The much stronger trans effect of the iodide ligand compared to chloride facilitates the substitution.

-

Ammonolysis: Ammonium hydroxide (B78521) is added to the solution of K₂[PtI₄], leading to the precipitation of yellow cis-[Pt(NH₃)₂I₂].

-

Removal of Iodide Ligands: The cis-[Pt(NH₃)₂I₂] precipitate is isolated and then treated with two equivalents of silver nitrate (B79036) (AgNO₃) in water. This step precipitates silver iodide (AgI), leaving the diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺, in solution.

-

Formation of Cisplatin: Excess potassium chloride (KCl) is added to the solution containing the diaqua complex, resulting in the precipitation of yellow, isomerically pure cisplatin. The product can be recrystallized from hot water containing 0.1 M HCl or 0.9% NaCl to suppress the formation of aqua or hydroxo complexes.[1]

Logical Workflow for Cisplatin Synthesis

Caption: Synthetic pathway for cisplatin via the Dhara method.

Reactions with Other Amine Ligands

This compound and its derivatives react with a wide variety of primary, secondary, and chelating amines to form complexes with diverse structures and applications. For instance, the reaction of trans-[PtCl₂(NCMe)₂] with primary aliphatic amines leads to the formation of bis-amidine complexes.[3]

Reactions with Phosphine (B1218219) Ligands: Crafting Catalysts and Reagents

Phosphine ligands are crucial in organometallic chemistry due to their ability to stabilize low oxidation states and influence the catalytic activity of metal centers. Their reaction with platinum(II) precursors is a common route to catalytically active species.

Synthesis of cis- and trans-Dichlorobis(triphenylphosphine)platinum(II)

The isomers of [PtCl₂(PPh₃)₂] are important starting materials and catalysts. Their synthesis highlights the influence of the starting platinum complex and reaction conditions on the final stereochemistry.

Experimental Protocol: Synthesis of cis-[PtCl₂(PPh₃)₂] [4]

-

An aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is heated.

-

A solution of triphenylphosphine (B44618) (PPh₃) in a suitable organic solvent (e.g., ethanol) is added to the hot K₂[PtCl₄] solution.

-

The mixture is stirred, leading to the formation of a white precipitate of cis-[PtCl₂(PPh₃)₂].

-

The product is collected by filtration, washed, and dried.

Experimental Protocol: Synthesis of trans-[PtCl₂(PPh₃)₂] [4]

-

Zeise's salt (K[PtCl₃(C₂H₄)]) is treated with triphenylphosphine (PPh₃).

-

The ethylene (B1197577) ligand is displaced by the phosphine ligands, yielding the yellow trans isomer.

-

Heating the trans isomer can lead to its conversion to the more thermodynamically stable cis isomer.[4]

Quantitative Data for Phosphine Complex Synthesis

| Product | Starting Material | Ligand | Solvent | Yield | Reference |

| cis-[PtCl₂(PPh₃)₂] | K₂[PtCl₄] | PPh₃ | Ethanol/Water | High | [4] |

| trans-[PtCl₂(PPh₃)₂] | K[PtCl₃(C₂H₄)] | PPh₃ | - | High | [4] |

Reactions with N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes have emerged as powerful ligands in coordination chemistry, often serving as alternatives to phosphines. They form strong σ-bonds with metal centers, leading to robust complexes.

Synthesis of Platinum(II)-NHC Complexes

A common route to platinum(II)-NHC complexes involves a transmetalation reaction from a silver-NHC intermediate.

Experimental Protocol: General Synthesis of Platinum(II)-NHC Complexes [5]

-

An imidazolium (B1220033) salt (the NHC precursor) is reacted with a silver source, typically silver(I) oxide (Ag₂O), in a solvent like acetonitrile (B52724) to form the silver-NHC complex in situ.

-

The resulting solution containing the silver-NHC complex is then treated with a platinum(II) precursor, such as [PtCl₂(COD)] (COD = 1,5-cyclooctadiene).

-

The NHC ligand is transferred from silver to platinum, yielding the desired platinum(II)-NHC complex.

Reaction Pathway for Platinum(II)-NHC Complex Formation

Caption: General transmetalation route for the synthesis of Pt(II)-NHC complexes.

Reactions with Sulfur and Oxygen Ligands

The interaction of platinum(II) complexes with sulfur-containing biomolecules is a key aspect of the mechanism of action and toxicity of platinum-based drugs. Oxygen-donor ligands also play a role in the reactivity of platinum complexes.

Reactions with Sulfur-Containing Ligands

Platinum(II), being a soft acid, has a high affinity for soft sulfur donors.[6] Reactions with thiols, thioethers, and sulfoxides are common. For example, the reaction of aquated cisplatin with sulfur-containing peptides can lead to the formation of N,S-chelate rings.[7] Dimethyl sulfoxide (B87167) (DMSO) can coordinate to platinum(II) and has been shown to be crucial in activating the cyanide scavenging properties of certain platinum complexes.[8]

Reactions with Oxygen-Containing Ligands

Oxygen-donor ligands generally form weaker bonds with platinum(II) compared to nitrogen, phosphorus, or sulfur ligands. However, their coordination is relevant in the context of solvent effects and the formation of aqua complexes, which are often key reactive intermediates. The synthesis of platinum(II) complexes with O,S bidentate ligands has been explored for the development of anticancer agents with potentially reduced nephrotoxicity.[9]

Reactions with Alkenes and Dienes: The Realm of Organometallic Chemistry

The discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, is a landmark in the history of organometallic chemistry.[10][11][12][13] This and other alkene complexes are prepared by the reaction of platinum(II) halides with the corresponding unsaturated hydrocarbons.

Synthesis of Zeise's Salt

Modern synthetic methods often involve the direct reaction of K₂[PtCl₄] with ethene, sometimes with the aid of a SnCl₂ catalyst or microwave heating.[10][12]

Experimental Protocol: Modern Synthesis of Zeise's Salt [11]

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is heated with ethene in a mixture of water, ethanol, and concentrated HCl.

-

The reaction can be accelerated using microwave heating at 130°C.

-

Upon cooling, yellow crystals of Zeise's salt are obtained.

Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) ([PtCl₂(COD)])

[PtCl₂(COD)] is a widely used starting material in platinum chemistry due to the ease with which the COD ligand can be displaced.

Experimental Protocol: Synthesis of [PtCl₂(COD)] [14][15]

-

An aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is prepared and filtered.

-

Acetic acid and 1,5-cyclooctadiene (B75094) (COD) are added to the filtrate.

-

The mixture is heated, causing the precipitation of [PtCl₂(COD)] as a pale yellow solid.

Quantitative Data for Alkene and Diene Complex Synthesis

| Product | Starting Material | Ligand | Solvent | Yield | Reference |

| Zeise's Salt | K₂[PtCl₄] | Ethene | H₂O/Ethanol/HCl | Good | [11] |

| [PtCl₂(COD)] | K₂[PtCl₄] | 1,5-Cyclooctadiene | H₂O/Acetic Acid | >90% | [16] |

Relationship between Key Platinum(II) Starting Materials

References

- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.iitk.ac.in [home.iitk.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 5. Platinum(ii) complexes with polydentate N-heterocyclic carbenes: synthesis, structural characterization and hydrosilylation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Platinum - Wikipedia [en.wikipedia.org]

- 7. Interactions of platinum(II) complexes with sulfur-containing peptides studied by electrospray ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel platinum(II) compounds with O,S bidentate ligands: synthesis, characterization, antiproliferative properties and biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Models of Molecular Complexes [www2.chemistry.msu.edu]

- 11. grokipedia.com [grokipedia.com]

- 12. Zeise's salt - Wikipedia [en.wikipedia.org]

- 13. What is Zeise’s salt ? Discuss the structure and bonding of Zeise’s salt ? - CHEMSOLVE.NET [chemizi.blogspot.com]

- 14. Dichloro(cycloocta-1,5-diene)platinum(II) - Wikipedia [en.wikipedia.org]

- 15. Dichloro(1,5-cyclooctadiene)platinum(II) | 12080-32-9 [chemicalbook.com]

- 16. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Preparation of Platinum(II) Chloride

This technical guide provides a comprehensive overview of the natural occurrence of platinum and the prevalent methods for the synthesis of platinum(II) chloride (PtCl₂). It is intended for researchers, scientists, and professionals in the field of drug development who utilize platinum compounds in their work. This document details the geological sources of platinum, presents quantitative data in structured tables, outlines detailed experimental protocols for key synthetic methods, and includes visualizations of the chemical pathways and workflows.

Natural Occurrence of Platinum

This compound itself is not found in nature. Instead, platinum is sourced from various minerals and geological formations. The element is exceedingly rare in the Earth's crust, with an average abundance of approximately 0.005 parts per million (ppm).[1]

Platinum is most commonly found in its native metallic form, often alloyed with other platinum-group metals (PGMs) such as iridium, osmium, ruthenium, rhodium, and palladium.[1][2] These native alloys are frequently discovered in secondary, alluvial deposits, where they have been concentrated by weathering and erosion.[1] Significant alluvial deposits are located in the Ural Mountains of Russia and were historically mined by pre-Columbian people in the Chocó Department of Colombia.[1]

In addition to its native form, platinum occurs in several minerals, typically as sulfides, arsenides, and antimonides. The most common platinum-bearing minerals include:

-

Sperrylite (PtAs₂): A platinum arsenide that is a major source of platinum, particularly in the nickel-copper ore deposits of the Sudbury Basin in Ontario, Canada.[1]

-

Cooperite (PtS): A platinum sulfide (B99878) found in the Merensky Reef of the Bushveld Igneous Complex in South Africa.[1]

-

Platiniridium: A naturally occurring alloy of platinum and iridium.[3]

The world's largest reserves of platinum are found in layered mafic and ultramafic igneous intrusions. The most significant of these is the Bushveld Igneous Complex in South Africa, which contains approximately 75% of the world's known platinum reserves.[1] Other major deposits include the Norilsk-Talnakh region in Russia and the Stillwater Complex in Montana, USA.[1]

Quantitative Data: Natural Abundance and Key Platinum Minerals

| Parameter | Value / Description |

| Crustal Abundance | ~0.005 ppm[1] |

| Primary Mineral Forms | Native Platinum (alloyed with other PGMs)[1], Sperrylite (PtAs₂)[1], Cooperite (PtS)[1] |

| Major Geological Sources | Layered Intrusions: Bushveld Complex (South Africa), Norilsk (Russia), Great Dyke (Zimbabwe), Stillwater Complex (USA)[1][2]. Alluvial (Placer) Deposits: Ural Mountains (Russia), Chocó Department (Colombia)[1][2]. |

Preparation of this compound

This compound is a crucial precursor for the synthesis of a wide array of platinum compounds, including many used in catalysis and as active pharmaceutical ingredients, such as cisplatin.[4][5][6][7] It exists in two polymorphic forms, the α- and β-forms. The β-form converts to the α-form at 500 °C.[4] Several methods have been established for its preparation.

Thermal Decomposition of Hexachloroplatinic Acid (H₂PtCl₆)

This is one of the most convenient and common methods for preparing the β-form of PtCl₂.[4] The process begins with the creation of hexachloroplatinic acid, which is readily generated by dissolving pure platinum metal in aqua regia (a mixture of nitric and hydrochloric acids).[3][8][9] The resulting hexachloroplatinic acid is then heated in air to 350 °C, causing it to decompose into this compound.[4]

Reaction: H₂PtCl₆ → PtCl₂ + Cl₂ + 2HCl

Direct Chlorination of Platinum Metal

Platinum metal can react directly with hot chlorine gas to form platinum chlorides. However, this method often leads to over-chlorination, producing platinum(IV) chloride (PtCl₄) rather than the desired PtCl₂.[4]

Reaction: Pt + Cl₂ → PtCl₂ Side Reaction: PtCl₂ + Cl₂ → PtCl₄

Thermal Decomposition of Platinum(IV) Chloride (PtCl₄)

As an extension of the direct chlorination method, platinum(IV) chloride can be isolated and then thermally decomposed to yield this compound. This decomposition typically occurs upon heating to 450 °C.[4]

Reaction: PtCl₄ → PtCl₂ + Cl₂

Reduction of Hexachloroplatinic Acid

Aqueous solutions of hexachloroplatinic acid can be reduced to PtCl₂ using reducing agents such as hydrazinium (B103819) salts.[4] While effective, this method is generally considered more laborious than the thermal decomposition route.[4]

Quantitative Data: Properties and Synthesis of this compound

Table 2.1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | PtCl₂ |

| Molar Mass | 265.99 g/mol [4] |

| Appearance | Dark brown powder[4] |

| Density | 6.05 g/cm³[4] |

| Melting Point | 581 °C (decomposes)[4][10] |

| Solubility in Water | Insoluble[4] |

| Solubility (Other) | Soluble in HCl, ammonia; insoluble in alcohol, ether[4] |

Table 2.2: Comparison of Synthetic Preparation Methods for this compound

| Method | Reactants | Key Conditions | Product Form | Notes |

| Thermal Decomposition of H₂PtCl₆ | Hexachloroplatinic acid (H₂PtCl₆) | Heat to 350 °C in air[4] | β-PtCl₂ | Convenient and common laboratory method.[4] |

| Direct Chlorination of Platinum | Platinum metal (Pt), Chlorine gas (Cl₂) | Hot chlorine gas | PtCl₂, PtCl₄ | Difficult to control; often results in over-chlorination to PtCl₄.[4] |

| Thermal Decomposition of PtCl₄ | Platinum(IV) chloride (PtCl₄) | Heat to 450 °C[4] | PtCl₂ | Useful for converting the over-chlorination product.[4] |

| Reduction of H₂PtCl₆ | H₂PtCl₆, Hydrazinium salts | Aqueous solution | PtCl₂ | More laborious than the thermal route.[4] |

Experimental Protocols

Protocol for the Preparation of Hexachloroplatinic Acid (H₂PtCl₆) from Platinum Metal

This protocol describes the initial step of dissolving platinum metal to form the precursor for PtCl₂ synthesis.

Materials:

-

Platinum metal (e.g., foil, sponge, or wire) of high purity.

-

Concentrated Hydrochloric Acid (HCl, ~37%).

-

Concentrated Nitric Acid (HNO₃, ~70%).

-

Glass beaker or round-bottom flask.

-

Heating mantle or hot plate.

-

Fume hood.

Procedure:

-

Place a known quantity of platinum metal into a glass beaker within a fume hood.

-

Prepare aqua regia by carefully mixing 3 parts concentrated HCl with 1 part concentrated HNO₃. For every gram of platinum, approximately 4 mL of aqua regia is required.[11]

-

Add the freshly prepared aqua regia to the beaker containing the platinum metal.[8][9]

-

Gently heat the mixture to approximately 95 °C to facilitate the dissolution of the platinum.[11] This process generates toxic nitrogen oxide and chlorine gases and must be performed in a well-ventilated fume hood.[8]

-

Continue heating until the platinum metal is fully dissolved and the evolution of brown nitrogen dioxide gas ceases.

-

To remove residual nitric acid, add a small amount of concentrated HCl to the solution and gently heat to evaporate the liquid. Repeat this step several times until the distillate is clear.[11]

-

The resulting solution of hexachloroplatinic acid (H₂PtCl₆) can be evaporated to yield red-brown crystals or used directly for the next step.[9]

Protocol for the Preparation of this compound (β-PtCl₂) via Thermal Decomposition

This protocol details the conversion of hexachloroplatinic acid to this compound.

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆), either in crystalline form or as a concentrated solution from Protocol 3.1.

-

Porcelain or quartz crucible.

-

Tube furnace or muffle furnace.

-

Gas outlet for evolving HCl and Cl₂.

Procedure:

-

Place the hexachloroplatinic acid into a suitable crucible.

-

If starting from a solution, gently heat the crucible to evaporate the solvent completely, leaving solid H₂PtCl₆.

-

Place the crucible in a furnace equipped with proper ventilation to handle the corrosive gases (HCl and Cl₂) that will be released.

-

Heat the furnace to 350 °C and maintain this temperature.[4]

-

The decomposition will result in the formation of a dark brown solid, which is β-PtCl₂. The conversion can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, turn off the furnace and allow the crucible to cool to room temperature under a dry atmosphere.

-

The resulting solid is β-platinum(II) chloride.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for preparing this compound.

Caption: Workflow for PtCl₂ synthesis from platinum metal.

References

- 1. Platinum - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Hexachloroplatinic acid | Platinum, Hexavalent, Halide | Britannica [britannica.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Experienced supplier of CAS:10025-65-7,PtCl₂,this compound [riyngroup.com]

- 7. nbinno.com [nbinno.com]

- 8. KR100665939B1 - Method for producing platinum chloride and its device - Google Patents [patents.google.com]

- 9. Client Challenge [chemistry.fandom.com]

- 10. This compound (73 Pt) for synthesis 10025-65-7 [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

Platinum(II) Chloride: A Comprehensive Technical Guide for Researchers

For immediate release

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on Platinum(II) chloride (PtCl₂). A cornerstone of platinum-based chemistry, this guide details its chemical identifiers, physical and chemical properties, key synthetic protocols, and its pivotal role as a precursor in the development of platinum-based therapeutics and catalysts.

Compound Identification and Properties

This compound is an inorganic compound with the formula PtCl₂.[1] It is a dark brown, odorless powder that is insoluble in water.[1][2] This compound is a crucial precursor in the synthesis of other platinum compounds, most notably the pioneering anticancer drug, cisplatin (B142131).[3][4][5]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate accurate compound recognition and data retrieval from various chemical databases.

| Identifier Type | Value |

| CAS Number | 10025-65-7[2][6][7][8] |

| IUPAC Name | This compound[2] |

| Other Names | Platinous chloride, Platinum dichloride[2][9][10] |

| PubChem CID | 2770[2] |

| EC Number | 233-034-1[2] |

| UNII | 896SQ4TDHW[2][10] |

| InChI | InChI=1S/2ClH.Pt/h2*1H;/q;;+2/p-2[2][6] |

| InChIKey | CLSUSRZJUQMOHH-UHFFFAOYSA-L[2][6][11] |

| SMILES | Cl[Pt]Cl[2][6][7] |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | PtCl₂[2][3][7] |

| Molar Mass | 265.99 g/mol [2][3] |

| Appearance | Dark brown powder[2][3] |

| Density | 6.05 g/cm³[2][6][12] |

| Melting Point | 581 °C (1,078 °F; 854 K)[2][6][12] |

| Boiling Point | Decomposes[2][12] |

| Solubility in water | Insoluble[2][12] |

| Solubility | Insoluble in alcohol and ether; Soluble in HCl and ammonia[2][4][9] |

| Magnetic susceptibility (χ) | -54.0·10⁻⁶ cm³/mol[2] |

Experimental Protocols

This compound is a versatile starting material for a variety of platinum complexes. The following sections provide detailed experimental protocols for the synthesis of two widely used platinum compounds derived from PtCl₂.

Synthesis of cis-Diamminedichloroplatinum(II) (Cisplatin)

The synthesis of cisplatin from a platinum(II) source is a cornerstone of medicinal inorganic chemistry. The most widely adopted method, developed by Dhara, proceeds through a tetraiodoplatinate(II) intermediate to ensure the stereospecific formation of the cis isomer.[8][13]

Experimental Workflow for Cisplatin Synthesis

Caption: Synthetic pathway for cisplatin from K₂[PtCl₄].

Methodology:

-

Preparation of Potassium Tetraiodoplatinate(II): Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is treated with four equivalents of potassium iodide (KI) in an aqueous solution. The reaction mixture is stirred until the color changes from red-brown to a dark brown, indicating the formation of potassium tetraiodoplatinate(II) (K₂[PtI₄]).[8]

-

Synthesis of cis-Diamminediiodoplatinum(II): To the solution of K₂[PtI₄], aqueous ammonia (B1221849) is added. This results in the precipitation of the yellow solid, cis-[Pt(NH₃)₂I₂].[8] The high trans effect of the iodide ligand directs the incoming ammonia ligands to the cis positions.

-

Formation of the Diaqua Complex: The cis-[Pt(NH₃)₂I₂] precipitate is isolated and then treated with two equivalents of silver nitrate (B79036) (AgNO₃) in water. This step removes the iodide ligands as a precipitate of silver iodide (AgI), yielding the soluble diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.[8]

-

Final Precipitation of Cisplatin: An excess of potassium chloride (KCl) is added to the solution containing the diaqua complex. The chloride ions displace the aqua ligands, resulting in the precipitation of isomerically pure cis-[Pt(NH₃)₂Cl₂] (cisplatin) as a yellow solid.[8][13] The product can be purified by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl to suppress the formation of aqua or hydroxo complexes.[8]

Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II)

Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂) is a valuable organometallic precursor for the synthesis of other platinum compounds, particularly those used in catalysis.[14]

Methodology:

-

Reaction Setup: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in water and the solution is filtered.

-

Addition of Reagents: Acetic acid and 1,5-cyclooctadiene (B75094) (cod) are sequentially added to the filtrate.[15]

-

Reaction and Precipitation: The reaction mixture is heated in a water bath at approximately 100°C with stirring. Over a period of about 30 minutes, the dark red solution will gradually turn pale yellow, and a precipitate of Pt(cod)Cl₂ will form.[15]

-

Isolation and Purification: After cooling, the precipitate is collected by filtration and washed sequentially with water, ethanol, and ether to yield the final product.[15]

Role in Drug Development: The Mechanism of Cisplatin

This compound is the direct or indirect precursor to one of the most effective and widely used anticancer drugs, cisplatin.[3] The cytotoxic effects of cisplatin are primarily mediated through its interaction with DNA, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][7]

Cellular Uptake and Activation

Upon entering a cell, where the intracellular chloride concentration is significantly lower than in the bloodstream, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation.[2][12] This forms a highly reactive, positively charged platinum species that can readily interact with nucleophilic sites on intracellular macromolecules.[2][7]

DNA Adduct Formation and Apoptotic Signaling

The activated cisplatin molecule preferentially binds to the N7 position of purine (B94841) bases, primarily guanine (B1146940), in the DNA.[2][6] This binding results in the formation of various DNA adducts, with the most common being 1,2-intrastrand cross-links between adjacent guanine residues.[3] These adducts cause significant distortions in the DNA double helix, which in turn inhibits DNA replication and transcription.[6][9]

The cellular response to cisplatin-induced DNA damage is complex and involves the activation of multiple signaling pathways that ultimately converge to trigger apoptosis. Key pathways include:

-

p53-Dependent Pathway: The DNA damage activates the tumor suppressor protein p53, which can arrest the cell cycle to allow for DNA repair or, if the damage is too extensive, initiate apoptosis.[6][16]

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are activated in response to the cellular stress caused by DNA damage and play crucial roles in mediating the apoptotic signal.[7][16]

-

Mitochondrial (Intrinsic) Pathway: The signaling cascades ultimately lead to the release of cytochrome c from the mitochondria, which activates a cascade of caspases (proteolytic enzymes) that execute the apoptotic program.[2][16]

Cisplatin-Induced Apoptotic Signaling Pathway

Caption: Signaling cascade initiated by cisplatin leading to apoptosis.

Applications in Catalysis

Beyond its significance in medicinal chemistry, this compound is a versatile precursor for the synthesis of platinum-based catalysts.[5][17] These catalysts are employed in a wide array of organic transformations, including hydrogenation, oxidation, and various C-C, C-O, and C-N bond-forming reactions.[5][17] For instance, PtCl₂ can catalyze the intramolecular [3+2] cycloaddition of certain trienes to form polysubstituted cyclopentadiene (B3395910) derivatives.[18] Its ability to facilitate such complex transformations makes it an invaluable tool in fine chemical and pharmaceutical synthesis.[17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Cisplatin? [synapse.patsnap.com]

- 7. dovepress.com [dovepress.com]

- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism [ch.ic.ac.uk]

- 13. home.iitk.ac.in [home.iitk.ac.in]

- 14. Dichloro(cycloocta-1,5-diene)platinum(II) - Wikipedia [en.wikipedia.org]

- 15. Dichloro(1,5-cyclooctadiene)platinum(II) | 12080-32-9 [chemicalbook.com]

- 16. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experienced supplier of CAS:10025-65-7,PtCl₂,this compound [riyngroup.com]

- 18. alfachemic.com [alfachemic.com]

Health and safety hazards of platinum(II) chloride

An In-Depth Technical Guide to the Health and Safety Hazards of Platinum(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety hazards associated with this compound (PtCl₂). It is intended to serve as a critical resource for laboratory personnel and professionals involved in the handling and development of platinum-containing compounds. This document outlines the toxicological properties, safe handling procedures, and experimental protocols for hazard assessment, and visualizes key toxicological pathways and workflows.

Executive Summary